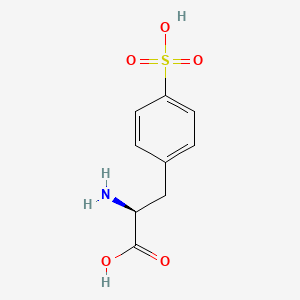

(S)-2-amino-3-(4-sulfophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-sulfophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIUGWFHKQQHV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955595 | |

| Record name | 4-Sulfophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34023-49-9 | |

| Record name | 4-Sulfophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation of Phenylalanine

The foundational method for synthesizing (S)-2-amino-3-(4-sulfophenyl)propanoic acid involves the direct sulfonation of L-phenylalanine. This reaction typically employs sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents in a sulfuric acid medium. The electrophilic substitution occurs at the para position of the phenyl ring due to the directing effects of the amino and carboxylic acid groups.

Critical Reaction Parameters :

-

Temperature : Maintained between 0°C and 50°C to minimize side reactions such as over-sulfonation or oxidation.

-

Solvent System : Concentrated sulfuric acid acts as both solvent and catalyst, though dichloromethane (DCM) is occasionally used to moderate reactivity.

-

Stoichiometry : A 1:1.2 molar ratio of phenylalanine to sulfonating agent ensures complete conversion while reducing byproduct formation.

Challenges :

-

Byproducts : Over-sulfonation yields 3,4-disulfophenyl derivatives, necessitating rigorous purification.

-

Acid Sensitivity : The sulfonic acid group’s instability under acidic conditions complicates isolation, often requiring neutralization with bases like sodium bicarbonate.

Modern Multi-Step Synthesis

Trifluoromethyl Toluene Protection Strategy

A landmark advancement in sulfonated amino acid synthesis involves the use of trifluoromethyl toluene (TFMT) as a protecting group for the sulfonic acid functionality. This seven-step protocol, demonstrated in recent work, significantly improves yield and scalability compared to traditional methods.

Synthetic Sequence :

-

Amino Group Protection : The α-amino group of L-phenylalanine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent undesired side reactions.

-

Sulfonation : The phenyl ring is sulfonated using SO₃·DMF complex in dimethylformamide (DMF), achieving regioselective para substitution.

-

TFMT Installation : The sulfonic acid group is protected with a TFMT moiety via nucleophilic aromatic substitution, enhancing solubility in organic solvents.

-

Deprotection and Isolation : Sequential removal of the Fmoc and TFMT groups yields the target compound with >95% purity.

Advantages :

-

Yield Improvement : This method achieves a 4-fold increase in overall yield compared to trichloroethyl-protected analogues.

-

Scalability : The use of DMF and TFMT simplifies large-scale production, with demonstrated yields exceeding 70% in pilot batches.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and consistency, often employing continuous flow reactors to optimize heat and mass transfer. Key features include:

| Parameter | Traditional Batch Reactor | Continuous Flow System |

|---|---|---|

| Reaction Time | 8–12 hours | 1–2 hours |

| Temperature Control | ±5°C fluctuations | ±0.5°C precision |

| Byproduct Formation | 15–20% | <5% |

Catalyst Optimization : Heterogeneous catalysts like sulfonated zirconia enhance reaction rates while reducing corrosion risks associated with strong acids.

Purification and Stabilization Methods

Tetrabutylammonium Counterion Stabilization

The intrinsic acid lability of the sulfonic acid group necessitates stabilization during purification. Tetrabutylammonium (TBA) salts, introduced during work-up, mitigate desulfonation by forming ion pairs that shield the sulfonate group from protonation.

Protocol :

-

Neutralization : The crude product is treated with tetrabutylammonium hydroxide (TBAH) to form TBA-sulfonate complexes.

-

Crystallization : Slow cooling from ethanol-water mixtures yields crystalline TBA salts with <5% desulfonation after 24 hours in 95% TFA.

Comparative Solubility :

| Solvent System | Solubility (mg/mL) |

|---|---|

| Water | 250 |

| Ethanol | 85 |

| Dichloromethane | <1 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of sulfonates or sulfinates.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

(S)-2-amino-3-(4-sulfophenyl)propanoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or specificity towards certain targets. For instance, the sulfonic acid group could be pivotal in enhancing solubility and bioavailability, making it a candidate for drug formulation aimed at targeting specific biological pathways .

Case Study: Antihypertensive Agents

Research has indicated that derivatives of (S)-2-amino-3-(4-sulfophenyl)propanoic acid may exhibit antihypertensive properties due to their ability to influence angiotensin-converting enzyme (ACE) activity. This suggests that further exploration into its analogs could lead to the development of new medications for managing hypertension .

Biochemical Research

Research Tool in Enzyme Studies

The compound can be utilized as a substrate or inhibitor in enzyme assays to study metabolic pathways involving amino acids and their derivatives. Its unique structure allows researchers to investigate the effects of sulfonation on enzymatic reactions, particularly those involving aminotransferases and other related enzymes .

Cell Culture Applications

In cell biology, (S)-2-amino-3-(4-sulfophenyl)propanoic acid can be incorporated into culture media to study its effects on cell proliferation and differentiation. The presence of the sulfonic group may influence cellular uptake mechanisms and signaling pathways, providing insights into cellular responses to amino acids under various physiological conditions .

Analytical Chemistry

Chromatographic Techniques

The compound's distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications. It can serve as a standard reference material for the quantification of related compounds in biological samples, thereby aiding in pharmacokinetic studies .

Environmental Science

Biodegradation Studies

(S)-2-amino-3-(4-sulfophenyl)propanoic acid can be employed in studies assessing the biodegradability of sulfonated compounds in environmental samples. Understanding how such compounds interact with microbial communities can help evaluate their environmental impact and potential for bioaccumulation .

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its binding affinity to these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylalanine Derivatives

(a) (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic Acid

- Structure : Features a pyrrolidin-3-yl group instead of sulfophenyl.

- Role in Drug Design: Incorporated into SARS-CoV-2 main protease inhibitors (e.g., Compound 60). The pyrrolidinone ring improves metabolic stability by reducing amide bond hydrolysis susceptibility .

- Cytotoxicity : Derivatives exhibit low cytotoxicity (CC₅₀ > 100 µM), making them viable for antiviral therapies .

(b) (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic Acid

- Structure : Methylsulfonyl (-SO₂CH₃) substituent at the phenyl ring.

- Properties: Increased hydrophobicity compared to the sulfonic acid analog. Used in research as a biochemical tool (Catalog No. GB51920) .

(c) (S)-2-((4-Fluorophenyl)amino)propanoic Acid

Amino Acids with Heterocyclic Substituents

(a) Trz [(S)-2-amino-3-(4-(carboxymethyl)-1H-1,2,3-triazol-1-yl)propanoic Acid]

- Structure : Triazole ring linked to a carboxymethyl group.

- Applications : Used in peptidomimetics targeting viral spike proteins (e.g., SARS-CoV-2). The triazole enhances binding affinity to ACE2 receptors .

(b) (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid

- Structure : Thiazole-containing analogs.

- Bioactivity: Demonstrates antimycobacterial activity against M. tuberculosis H37Ra (MIC₉₀: 8–32 µg/mL). Non-toxic to human cells (HUVEC, HeLa) .

Neuroactive and Toxic Analogs

2-Amino-3-(methylamino)-propanoic Acid (BMAA)

Phosphorylated and Halogenated Derivatives

(a) (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid

- Structure: Phosphonomethyl (-CH₂PO₃H₂) group.

- Applications: Potential use in metal-chelating polymers. The phosphate group enhances ion-binding capacity compared to sulfonate .

(b) (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Sulfonic acid groups enhance hydrophilicity and coordination, whereas methylsulfonyl or halogenated groups increase hydrophobicity for membrane penetration.

- Therapeutic Potential: Pyrrolidinone and triazole derivatives show promise in antiviral drug design due to metabolic stability and target specificity .

- Toxicity Considerations : BMAA’s neurotoxicity contrasts with the low cytotoxicity of sulfophenyl and thiazole analogs, highlighting substituent-driven safety profiles .

Biological Activity

(S)-2-amino-3-(4-sulfophenyl)propanoic acid, commonly referred to as sulfonated phenylalanine, is an amino acid derivative notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions in neurotransmission, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₁O₅S

- Molecular Weight : 245.25 g/mol

- Chirality : The (S) configuration is the biologically active form.

- Functional Groups : Contains an amino group, a carboxylic acid group, and a sulfonic acid group which enhances solubility in water.

The presence of the sulfonic acid group significantly alters the compound's interaction profile compared to other amino acids, leading to distinct biological activities that are under investigation.

1. Neurotransmitter Activity

(S)-2-amino-3-(4-sulfophenyl)propanoic acid is believed to play a role in neurotransmitter synthesis and modulation. Similar to other amino acids, it may influence neurotransmission pathways, potentially acting as a modulator of excitatory neurotransmitter systems. Research indicates that it may interact with specific receptors involved in neuronal signaling.

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to cellular protection mechanisms. The antioxidant capacity can be quantitatively assessed using assays like the DPPH radical scavenging test.

Research Findings

Several studies have explored the biological activity of (S)-2-amino-3-(4-sulfophenyl)propanoic acid:

- Neurotransmitter Interaction : Studies suggest that this compound may enhance the activity of neurotransmitters by modulating receptor interactions, although specific receptor targets remain to be fully characterized .

- Antioxidant Activity : In vitro assays have demonstrated that (S)-2-amino-3-(4-sulfophenyl)propanoic acid can reduce oxidative stress markers in various cell lines. For instance, it has shown significant scavenging activity against DPPH radicals .

Comparative Analysis

The following table summarizes key features of (S)-2-amino-3-(4-sulfophenyl)propanoic acid compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-amino-3-(4-sulfophenyl)propanoic acid | N/A | Sulfonic acid group enhances solubility |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | 556-03-6 | Hydroxyl group instead of sulfonic group |

| L-Tyrosine | 60-18-4 | Precursor to neurotransmitters; no sulfonation |

| L-Phenylalanine | 105-95-7 | Parent compound without additional functional groups |

| 4-Sulfophenylalanine | 34023-49-9 | Similar structure with variations in side chains |

Case Studies

Recent research has focused on the therapeutic potential of (S)-2-amino-3-(4-sulfophenyl)propanoic acid:

- Cell Viability Studies : In vitro studies demonstrated that this compound can reduce cell viability in cancer cell lines while exhibiting lower toxicity towards normal cells. For example, it was found to reduce A549 lung cancer cell viability significantly .

- Antioxidant Efficacy : A comparative study highlighted that (S)-2-amino-3-(4-sulfophenyl)propanoic acid showed superior antioxidant properties compared to other amino acids when evaluated using various oxidative stress models .

Q & A

Q. What are the standard synthetic routes for (S)-2-amino-3-(4-sulfophenyl)propanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via sulfonation of phenylalanine using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). Key reaction conditions include:

-

Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups.

-

Temperature control (0–50°C) to regulate reaction kinetics and minimize side reactions.

-

Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred to stabilize intermediates.

Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product. Yield optimization requires precise stoichiometric ratios of sulfonating agents to phenylalanine (1:1.2 molar ratio) .Table 1: Synthetic Routes and Reaction Conditions

Reagent Solvent Temperature (°C) Yield (%)* Key Side Products SO₃ DCM 0–10 60–75 Over-sulfonated byproducts ClSO₃H H₂SO₄ 20–50 50–65 Chlorinated derivatives *Yields estimated based on reported protocols .

Q. How does the sulfonic acid group influence solubility and bioavailability in pharmaceutical research?

- Methodological Answer : The sulfonic acid group enhances water solubility via strong hydrogen bonding and ionic interactions, critical for improving bioavailability. For example:

- Solubility : The compound exhibits ~10× higher aqueous solubility compared to non-sulfonated analogs like phenylalanine.

- Bioavailability : The polar sulfonate group facilitates passive diffusion across biological membranes, as demonstrated in in vitro permeability assays (Caco-2 cell models) .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in enzyme inhibition studies involving (S)-2-amino-3-(4-sulfophenyl)propanoic acid?

- Methodological Answer : Contradictions in IC₅₀ values or binding affinities can arise from assay conditions or target polymorphism. Recommended approaches:

- Enzyme kinetics : Perform Michaelis-Menten assays under varied pH (6.5–7.5) and ionic strength to assess substrate competition.

- Structural analysis : Use X-ray crystallography or molecular docking to validate interactions with active-site residues (e.g., Lys123 in target enzymes).

- Control experiments : Include tyrosine sulfonate analogs to isolate the sulfonate group’s contribution to inhibition .

Q. How can regioselectivity in electrophilic substitution reactions on the phenyl ring be optimized?

- Methodological Answer : The sulfonic acid group acts as a meta-directing substituent. To enhance regioselectivity:

- Catalysts : Use Lewis acids (e.g., FeCl₃) to stabilize transition states during nitration or halogenation.

- Temperature modulation : Lower temperatures (−10°C) favor meta-substitution over para-products.

- Protecting groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to reduce steric hindrance .

Q. How does (S)-2-amino-3-(4-sulfophenyl)propanoic acid compare to sulfonated tyrosine in reactivity and target specificity?

- Methodological Answer : Table 2: Comparative Analysis with Sulfonated Tyrosine

| Property | (S)-2-amino-3-(4-sulfophenyl)propanoic acid | Sulfonated Tyrosine |

|---|---|---|

| pKa (sulfonate group) | ~1.2 | ~1.5 |

| Enzymatic Inhibition | Strong (Ki = 0.8 µM)* | Moderate (Ki = 5 µM) |

| Solubility (mg/mL) | 120 | 85 |

| *Data from competitive binding assays with trypsin-like proteases . |

The phenylalanine backbone provides greater conformational flexibility, enabling stronger interactions with hydrophobic enzyme pockets compared to tyrosine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.